3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Description
Properties
IUPAC Name |
3-methylbicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(7(9)10)3-5-2-6(5)4-8/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZUWYPKPDPEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514788-00-1 | |
| Record name | 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropanation-Based Approaches
One common approach starts with a cyclopropyl-containing precursor, which undergoes ring expansion or rearrangement to form the bicyclo[3.1.0]hexane system. For example, cyclopropanation of substituted cyclobutanes or cyclopentenes can yield bicyclo[3.1.0]hexane derivatives.
A key intermediate such as cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal can be prepared and then reacted with cyanide in the presence of an alkanecarboxylic acid to form N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile intermediates. These nitriles are then hydrolyzed under strong inorganic acid conditions to give the corresponding carboxylic acids.
The process involves several steps including:
- Conversion of 2-cyanocyclopropyl carboxylic acid to acid chloride using oxalyl chloride.
- Reduction to aldehyde with tri-(tert-butoxy) lithium aluminum hydride.
- Formation of acetals and subsequent reduction to aminomethylcyclopropyl acetals.
- Reaction with cyanide and acid to form bicyclic nitriles.
- Acid hydrolysis to yield the carboxylic acid final product.
Multi-Step Synthesis from Sugar Derivatives
Another method involves starting from carbohydrate precursors such as D-ribose, which can be converted through multiple steps (up to nine) into protected bicyclo[3.1.0]hexanol intermediates. These intermediates can then be functionalized to introduce carboxylic acid groups at the 3-position and methyl substituents via Mitsunobu reactions and nitration steps.
- This method is highly stereoselective and allows for the introduction of nitrogen-containing substituents when needed.
- The bicyclo[3.1.0]hexane scaffold is constructed with protective groups such as TBDPS (tert-butyldiphenylsilyl) to control reactivity during synthesis.
Functional Group Transformations and Derivatization
- After constructing the bicyclic core, selective oxidation or hydrolysis reactions are used to convert intermediates into the target carboxylic acid.
- For example, acid-catalyzed hydrolysis of nitrile intermediates yields the carboxylic acid functionality.
- Methyl substituents can be introduced either via alkylation reactions on the bicyclic scaffold or by using methyl-substituted starting materials.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclopropanation or ring contraction | Cyclopropyl precursors, metal catalysts | Bicyclo[3.1.0]hexane core intermediate |
| 2 | Formation of acetals | Aldehydes, alkanols | Acetal-protected intermediates |
| 3 | Reduction | Tri-(tert-butoxy) lithium aluminum hydride, LiAlH4 | Aminomethylcyclopropyl acetals |
| 4 | Cyanide addition | Cyanide source, alkanecarboxylic acid | N-alkanoyl bicyclo(3.1.0)hexane carbonitriles |
| 5 | Acid hydrolysis | Strong inorganic acids (e.g., HCl, H2SO4) | 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid |
- The process described in patent literature is efficient for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid derivatives and can be adapted for methyl-substituted analogs by choosing appropriate starting materials.
- The multi-step carbohydrate-derived synthesis provides stereochemical control and allows for further functionalization, useful for medicinal chemistry applications.
- Reaction conditions such as temperature control (e.g., -60 °C for reductions) and choice of protecting groups are critical for high yields and purity.
- The intermediates and products are typically characterized by spectral methods (NMR, MS) and chemical analyses to confirm structure and stereochemistry.
The preparation of this compound involves sophisticated synthetic routes centered on constructing the bicyclo[3.1.0]hexane ring system followed by functionalization steps to introduce the methyl and carboxylic acid groups. The most documented methods include cyclopropyl acetal intermediates reacting with cyanide and acid hydrolysis, as well as multi-step syntheses from carbohydrate precursors. These approaches provide access to stereochemically defined compounds suitable for further chemical and biological studies.
Chemical Reactions Analysis
Types of Reactions
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- CAS Number : 1514788-00-1
- IUPAC Name : 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems, making it a valuable scaffold in drug discovery.
Medicinal Chemistry
This compound serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of compounds with enhanced biological activity.
- Antibacterial Activity : Similar bicyclic compounds have been reported to exhibit antibacterial properties, suggesting that 3-methylbicyclo[3.1.0]hexane derivatives may also possess similar activities. For instance, quinolone carboxylic acids substituted with bicyclic groups have shown significant antibacterial effects .
Organic Synthesis
The compound is utilized in synthetic organic chemistry as an intermediate in the preparation of complex molecules.
- Synthesis Techniques : Recent studies have demonstrated efficient synthetic routes for creating bicyclic structures through (3 + 2) annulation reactions involving cyclopropenes . These methods highlight the versatility of this compound in generating diverse chemical entities.
Case Study 1: Synthesis of Bicyclic Scaffolds
Research has focused on synthesizing bicyclic scaffolds that include 3-methylbicyclo[3.1.0]hexane derivatives through innovative methodologies such as photoredox catalysis . This approach allows for the formation of compounds with multiple stereocenters, which are crucial for developing biologically relevant molecules.
Case Study 2: Antibacterial Compound Development
A study explored the synthesis of azabicyclo compounds that demonstrated antibacterial properties . By modifying the bicyclic structure with various substituents, researchers could enhance the efficacy and selectivity of these compounds against bacterial strains.
Mechanism of Action
The mechanism of action of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The bicyclic structure also provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
cis-Bicyclo[3.1.0]hexane-3-carboxylic Acid
3-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives
- Structure : Incorporates a nitrogen atom in the bicyclic system (e.g., 3-azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester hydrochloride) .
- Properties :
- Applications : Intermediate in synthesizing neuroactive compounds (e.g., mGluR antagonists) .
Key Difference : Nitrogen substitution alters electronic properties and hydrogen-bonding capacity, influencing receptor binding in pharmacological contexts .
Comparison with Pharmacologically Active Derivatives
LY354740
- Structure: (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate .
- Properties: Targets mGlu2/3 receptors with nanomolar potency. Exhibits anxiolytic effects without benzodiazepine-like side effects (ED₅₀ = 0.2–0.5 mg/kg in rodent models) .
- Key Difference: The dicarboxylic acid moiety and amino group enhance receptor affinity, unlike the monofunctional carboxylic acid in the target compound .
Antiviral Bicyclohexane Derivatives
- Example : (1R,2S,5S)-6,6-Dimethyl-3-[3-methyl-N-(methylcarbamoyl)-L-valyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (C54) .
- Properties :
- Key Difference : The valyl side chain and dimethyl groups improve metabolic stability and target specificity .
Research Implications and Challenges
- Structural Flexibility : The bicyclo[3.1.0]hexane core tolerates diverse substituents (e.g., azetidine rings, trifluoromethyl groups) but requires precise stereochemical control .
- Pharmacological Optimization : Methyl and tert-butyl groups improve bioavailability but may reduce solubility, necessitating formulation adjustments .
- Synthetic Complexity : Multi-step routes (e.g., epoxide opening, lithium hydroxide hydrolysis) are often required for functionalized derivatives .
Biological Activity
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1514788-00-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bicyclic framework that is significant in drug design for enhancing biological activity and improving pharmacokinetic properties. The compound's formula is C10H14O2, with a molecular weight of 170.22 g/mol.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 170.22 g/mol |
| CAS Number | 1514788-00-1 |
Research indicates that this compound interacts with various biological targets, particularly in the context of adenosine receptors which are implicated in inflammation and cancer therapies. The compound serves as a scaffold for developing ligands that exhibit selective affinity for the A3 adenosine receptor (A3AR), which is overexpressed in inflammatory and cancerous tissues.
Key Mechanisms:
- Adenosine Receptor Modulation : The compound has shown potential as an A3AR agonist, which could lead to anti-inflammatory effects and modulation of tumor growth.
- Structure-Affinity Relationships : Variations in the bicyclic structure can significantly influence receptor binding affinity and selectivity, making it a promising candidate for further drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of bicyclo[3.1.0]hexane derivatives, including this compound.
-
Adenosine A3 Receptor Ligands :
- A study synthesized various nucleosides based on the bicyclo[3.1.0]hexane structure and tested their affinities for P1 receptors using radioligand binding assays.
- The most potent derivative exhibited an A3AR affinity with a value of 0.38 μM, indicating significant potential for therapeutic applications in treating inflammation and cancer .
-
Therapeutic Applications :
- Compounds derived from this bicyclic framework have been investigated for their roles in treating conditions such as benign prostatic hyperplasia, cardiovascular diseases, and neurological disorders .
- The introduction of functional groups at specific positions on the bicyclic structure has been shown to enhance biological activity, highlighting the importance of structure optimization in drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. Key steps include:
- Simmons-Smith cyclopropanation : Reaction of alkenes with diiodomethane and a zinc-copper couple to form the bicyclic core .
- Oxidation/functionalization : Conversion of ester intermediates (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) to carboxylic acids using oxidizing agents like KMnO₄ or CrO₃ .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during synthesis .
Q. How is the stereochemistry of the bicyclo[3.1.0]hexane scaffold characterized?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration of the fused cyclopropane and cyclohexane rings .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
- NMR analysis : Coupling constants (e.g., ) and NOESY correlations distinguish exo/endo substituents .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound enantiomers be optimized?
- Methodological Answer :
- Chiral auxiliaries : Use of (R)- or (S)-α-methoxyphenylacetic acid derivatives to induce asymmetry during cyclopropanation .
- Catalytic asymmetric methods : Transition-metal catalysts (e.g., Pd/C) under H₂ for hydrogenation of prochiral intermediates .
- Diastereomeric salt resolution : Separation via crystallization with chiral counterions like (1S)-camphorsulfonic acid .
Q. What strategies address contradictions in NMR data for bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Dynamic effects : Ring strain in bicyclic systems causes rapid conformational interconversion, leading to averaged signals. Low-temperature NMR (e.g., −40°C) resolves splitting .
- Isotopic labeling : -enriched samples clarify coupling patterns in crowded spectra .
- DFT calculations : Predict chemical shifts to validate experimental data (e.g., B3LYP/6-31G* basis set) .
Q. How does computational modeling guide the design of this compound derivatives for biological activity?
- Methodological Answer :
- Docking studies : Predict binding to targets like mGlu2/3 receptors using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., methyl group position) with hypotensive activity .
- Conformational analysis : Assess strain energy of the bicyclic core via ab initio calculations (e.g., MP2/cc-pVTZ) to optimize stability .
Q. What are the challenges in scaling up enantiopure synthesis, and how are they mitigated?
- Methodological Answer :
- Racemization risks : Avoid strong acids/bases during Boc deprotection; use mild conditions (e.g., HCl in dioxane) .
- Chromatography limitations : Replace preparative HPLC with diastereomeric salt formation for large batches .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to maintain enantiomeric excess >98% .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
